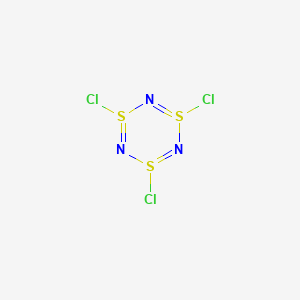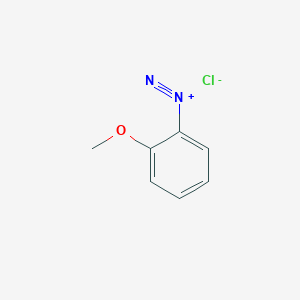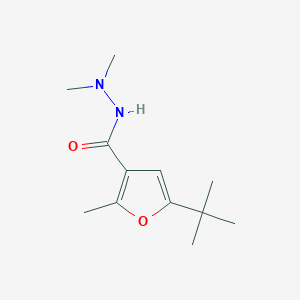![molecular formula C16H14N2O4 B14153079 [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate CAS No. 386730-06-9](/img/structure/B14153079.png)
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate is a complex organic compound that features both a pyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with 3-acetylaniline under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups into alcohols, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring, resulting in diverse derivatives.
Scientific Research Applications
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as pyridine-2-carboxylic acid, pyridine N-oxides, and substituted pyridines . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
What sets [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate apart is its unique combination of a pyridine ring with an ester functional group and an acetylanilino moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
386730-06-9 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)12-5-4-6-13(9-12)18-15(20)10-22-16(21)14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
YBELQQVRJWXMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CC=N2 |
solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



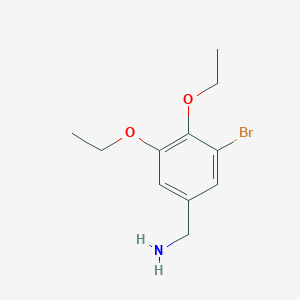
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
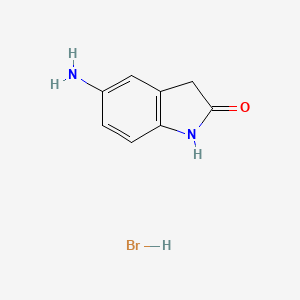
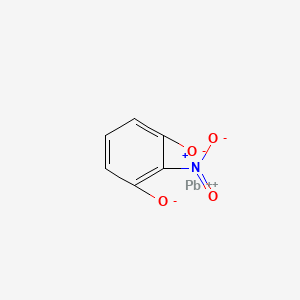
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

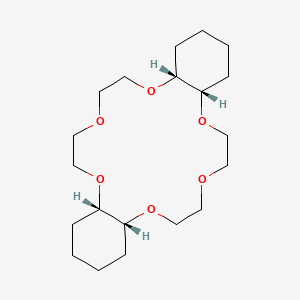
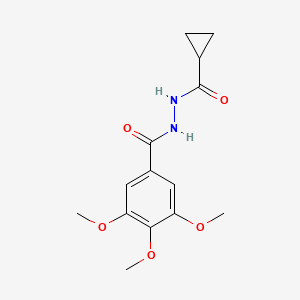
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)

